

The Origin of Resistomycin: A Technical Guide

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Compound of Interest

Compound Name: *Resistomycin*

Cat. No.: B085070

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Abstract

Resistomycin, a polyphenolic natural product, has garnered significant interest within the scientific community due to its unique chemical scaffold and promising biological activities. First isolated in 1951 from the bacterium *Streptomyces resistomycificus*, this pentacyclic polyketide antibiotic exhibits a distinctive "discoïd" ring system, setting it apart from the more common linear and angular aromatic polyketides[1]. Its biosynthesis is orchestrated by a type II polyketide synthase (PKS) multienzyme complex encoded by the *rem* gene cluster[1][2]. This technical guide provides an in-depth exploration of the origin of **Resistomycin**, detailing its discovery, the producing organisms, its intricate biosynthetic pathway, and the experimental methodologies employed for its isolation, characterization, and biological evaluation.

Discovery and Producing Organisms

Resistomycin was first discovered in 1951 as a secondary metabolite produced by the soil bacterium *Streptomyces resistomycificus*[1]. Subsequently, other actinomycete strains have been identified as producers of this compound. Notably, a strain designated AAA5, identified as a putative *Streptomyces aurantiacus*, was isolated from humus soils in the Western Ghats and found to be an efficient producer of **Resistomycin**[3]. This strain has been shown to produce significant quantities of the antibiotic, making it a potentially valuable source for further research and development[3].

Biosynthesis of Resistomycin

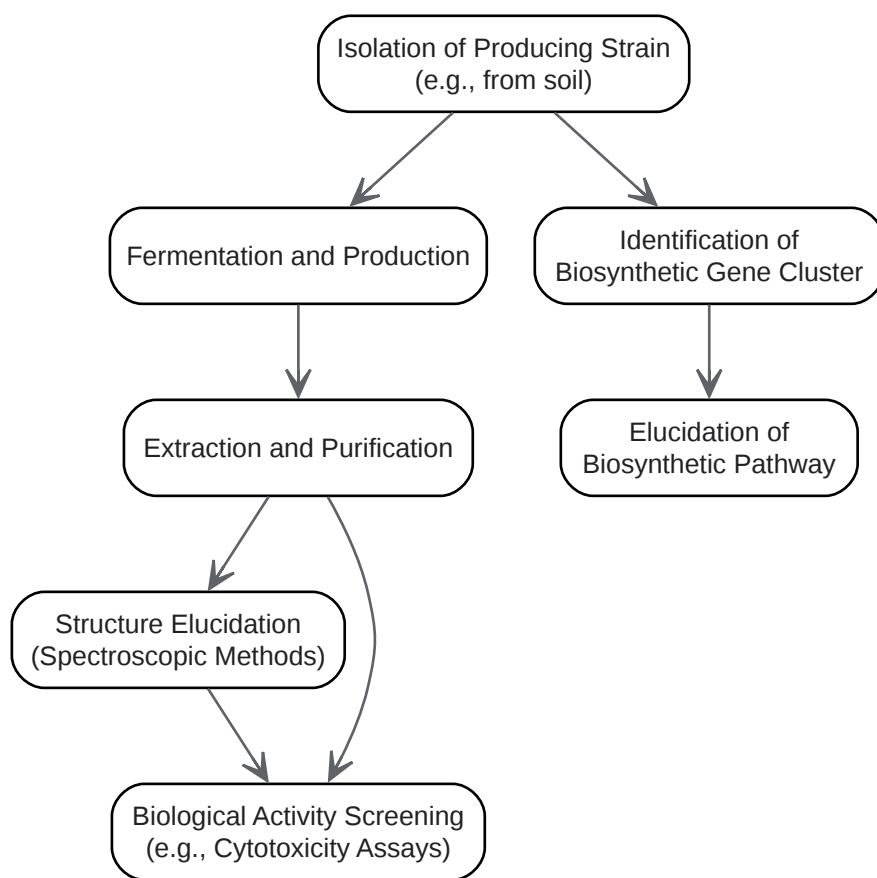
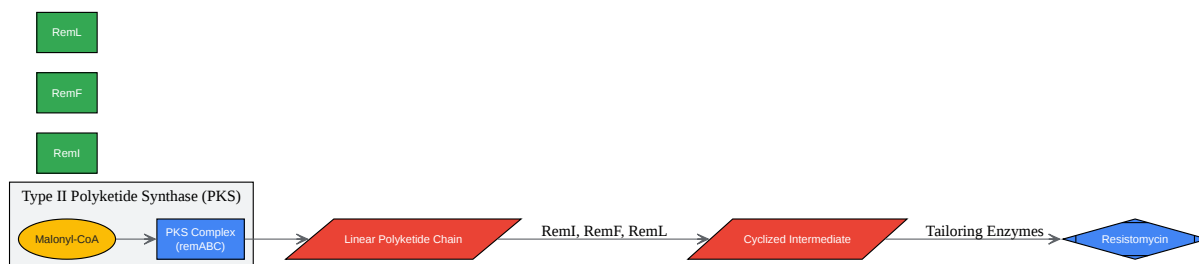
The unique discoid structure of **Resistomycin** is a result of a complex and fascinating biosynthetic pathway. The genetic blueprint for this pathway is encoded within the rem gene cluster, which directs the assembly of the polyketide backbone and its subsequent intricate cyclization.

The rem Gene Cluster and Polyketide Synthase

The biosynthesis of **Resistomycin** is initiated by a type II polyketide synthase (PKS) complex, which is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit, forming a linear polyketide chain[1]. The genes encoding the minimal PKS are located within the rem gene cluster[2].

The Cyclization Cascade

The defining feature of **Resistomycin**'s biosynthesis is the precise and orchestrated series of cyclization events that transform the linear polyketide precursor into the final pentacyclic structure. This process is mediated by a trio of dedicated cyclase enzymes: RemI, RemF, and RemL[1]. It is proposed that these cyclases, in concert with the PKS, form a multienzyme complex that acts as a molecular "cage," guiding the folding and cyclization of the nascent polyketide chain[1]. This concerted action ensures the formation of the characteristic S-shaped fold and the discoid ring system[4]. The proposed model suggests a sequential cyclization of the polyketide chain by these individual enzymes within the complex[1].



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